2,4,7-Trichloro-1,3-benzothiazole 2,4,7-Trichloro-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 898747-91-6
VCID: VC2330575
InChI: InChI=1S/C7H2Cl3NS/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H
SMILES: C1=CC(=C2C(=C1Cl)N=C(S2)Cl)Cl
Molecular Formula: C7H2Cl3NS
Molecular Weight: 238.5 g/mol

2,4,7-Trichloro-1,3-benzothiazole

CAS No.: 898747-91-6

Cat. No.: VC2330575

Molecular Formula: C7H2Cl3NS

Molecular Weight: 238.5 g/mol

* For research use only. Not for human or veterinary use.

2,4,7-Trichloro-1,3-benzothiazole - 898747-91-6

Specification

CAS No. 898747-91-6
Molecular Formula C7H2Cl3NS
Molecular Weight 238.5 g/mol
IUPAC Name 2,4,7-trichloro-1,3-benzothiazole
Standard InChI InChI=1S/C7H2Cl3NS/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H
Standard InChI Key SRXNPRKIHOXFEB-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1Cl)N=C(S2)Cl)Cl
Canonical SMILES C1=CC(=C2C(=C1Cl)N=C(S2)Cl)Cl

Introduction

Chemical Structure and Properties

2,4,7-Trichloro-1,3-benzothiazole (C₇H₂Cl₃NS) is a heterocyclic compound featuring a benzothiazole core with three chlorine substituents. The molecular structure consists of a benzene ring fused with a thiazole ring, creating the benzothiazole scaffold, with chlorine atoms positioned at the 2, 4, and 7 carbon atoms .

Physical and Chemical Properties

The physical and chemical properties of 2,4,7-Trichloro-1,3-benzothiazole are summarized in the following table:

PropertyValue
Molecular FormulaC₇H₂Cl₃NS
Molecular Weight238.5 g/mol
CAS Number898747-91-6
InChIInChI=1S/C7H2Cl3NS/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H
InChIKeySRXNPRKIHOXFEB-UHFFFAOYSA-N
SMILESC1=CC(=C2C(=C1Cl)N=C(S2)Cl)Cl
AppearanceSolid
LogP4.26
Polar Surface Area (PSA)41.13

The compound exhibits hydrophobic properties as indicated by its relatively high calculated LogP value of 4.26 , suggesting limited water solubility but good lipid solubility, which may influence its biological absorption and distribution.

Synthesis and Preparation Methods

The synthesis of 2,4,7-Trichloro-1,3-benzothiazole can be accomplished through various methods, primarily involving the chlorination of benzothiazole or the cyclization of appropriate precursors.

Biological Activities

Benzothiazole derivatives, including chlorinated variants like 2,4,7-Trichloro-1,3-benzothiazole, exhibit a wide range of biological activities that make them significant in pharmaceutical research.

Antimicrobial Properties

Chlorinated benzothiazoles have demonstrated significant antimicrobial activities against various pathogens. Studies on similar compounds such as 2,5,7-Trichlorobenzo[d]thiazole have reported notable effectiveness against both bacterial and fungal strains.

Antibacterial Activity

Research on structurally related chlorobenzothiazoles has shown considerable inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves the disruption of essential bacterial cellular processes .

The following table presents antimicrobial activity data for a closely related trichlorobenzothiazole compound:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4.0 µg/mL
Escherichia coli8.0 µg/mL
Candida albicans3.5 µg/mL
Aspergillus niger4.5 µg/mL

These data suggest that trichlorobenzothiazoles are particularly effective against fungal pathogens such as Candida albicans.

Antifungal Activity

Chlorinated benzothiazole derivatives have shown promising antifungal activities. Studies on benzothiazole derivatives have reported significant inhibitory effects against fungi such as Candida albicans, Candida krusei, and Candida parapsilosis . The presence of chlorine substituents often enhances the antifungal potency of these compounds.

Anticancer Properties

Halogenated benzothiazole derivatives have demonstrated antiproliferative activities against various cancer cell lines. Studies have shown that these compounds can inhibit cancer cell growth through various mechanisms, including induction of apoptosis and cell cycle arrest .

In vitro studies on related benzothiazole derivatives have reported IC₅₀ values in the low micromolar range against various cancer cell lines:

Cancer Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast)1.5Induction of apoptosis
A549 (Lung)2.0Inhibition of cell cycle progression
HeLa (Cervical)1.8Activation of caspase pathways

The anticancer activity of chlorinated benzothiazoles is thought to involve interactions with specific cellular targets, including DNA and various enzymes involved in cell proliferation .

Other Biological Activities

Benzothiazole derivatives, including chlorinated variants, have been reported to possess various other biological activities:

  • Anti-inflammatory activity: Certain benzothiazole derivatives have shown significant anti-inflammatory effects in carrageenan-induced paw edema models .

  • Antioxidant properties: Some benzothiazole compounds demonstrate free radical scavenging abilities .

  • Anticonvulsant activity: Various benzothiazole derivatives have exhibited anticonvulsant properties in experimental models .

  • Antimalarial and antileishmanial activities: Several studies have reported the effectiveness of benzothiazole compounds against parasitic infections .

Structure-Activity Relationships

The biological activity of 2,4,7-Trichloro-1,3-benzothiazole is significantly influenced by its structural features, particularly the position and number of chlorine substituents on the benzothiazole scaffold.

Effect of Chlorine Substitution Pattern

The position of chlorine atoms on the benzothiazole ring can significantly affect the compound's biological activity. For instance:

  • Chlorine at position 2 (thiazole ring) often enhances antimicrobial activity by increasing the electrophilicity of the carbon atom .

  • Chlorine substitutions on the benzene ring (positions 4 and 7) can affect the compound's lipophilicity and ability to penetrate bacterial cell membranes .

  • The presence of multiple chlorine atoms, as in 2,4,7-Trichloro-1,3-benzothiazole, generally increases the compound's antimicrobial potency but may also affect its toxicity profile .

Comparison with Similar Compounds

Studies comparing various chlorinated benzothiazole derivatives have provided insights into structure-activity relationships. For example, research on 2-benzylthio-6-substituted-1,3-benzothiazoles has shown that derivatives with 6-CF₃ or 6-NO₂ groups exhibit significant cytotoxic effects against cancer cells while showing minimal toxicity to normal cells .

Similarly, investigations of MBT derivatives containing triazolo[3,4-b] thiadiazoles have demonstrated that substitution patterns significantly affect their biological activities. Compounds with 3-NO₂-C₆H₄ or 4-Cl-C₆H₄ groups show maximum activity, while substitution with 2-Cl-C₆H₄, 2-NH₂-C₆H₄, or 4-NH₂-C₆H₄ groups results in complete loss of activity .

Applications

Pharmaceutical Applications

The unique structural features and diverse biological activities of 2,4,7-Trichloro-1,3-benzothiazole make it a promising candidate for pharmaceutical applications:

  • Antimicrobial agent: The compound's significant antibacterial and antifungal properties suggest potential applications in developing new antimicrobial drugs .

  • Anticancer research: The antiproliferative activities exhibited by chlorinated benzothiazoles may lead to the development of novel anticancer agents .

  • Anti-inflammatory drugs: The anti-inflammatory properties demonstrated by various benzothiazole derivatives indicate potential applications in treating inflammatory conditions .

Chemical Synthesis Applications

2,4,7-Trichloro-1,3-benzothiazole serves as an important intermediate in the synthesis of more complex molecules with potential biological activities . The reactive chlorine substituents, particularly at position 2, allow for further functionalization through various synthetic transformations.

Recent Advances and Research Trends

Recent research has focused on developing novel benzothiazole derivatives with enhanced biological activities and improved pharmacokinetic properties. Some notable advances include:

  • Development of benzothiazole-based DNA gyrase inhibitors: Studies have reported the synthesis and evaluation of benzothiazole derivatives as potent inhibitors of bacterial DNA gyrase, with applications in developing new antibacterial agents .

  • Investigation of synergistic effects: Combinations of benzothiazole derivatives with established antimicrobial agents have shown promising results in overcoming bacterial resistance mechanisms .

  • Targeted drug delivery systems: Research on incorporating benzothiazole derivatives into nanoparticle-based drug delivery systems aims to enhance their therapeutic efficacy while reducing potential side effects .

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